molecular formula C16H20ClN5O2 B5118371 2-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)ethanol

2-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)ethanol

Cat. No. B5118371
M. Wt: 349.81 g/mol
InChI Key: WXHDAOIKTZSXQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)ethanol, also known as CBTE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CBTE belongs to the class of piperazine-containing triazole derivatives and has shown promising results in various preclinical studies.

Mechanism of Action

The exact mechanism of action of 2-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)ethanol is not fully understood, but it is believed to act on several neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. 2-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)ethanol has been shown to modulate the activity of these neurotransmitters, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
2-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)ethanol has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of several neurotransmitters in the brain, including dopamine and serotonin. 2-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)ethanol has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its potential therapeutic benefits.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)ethanol in lab experiments is its high purity and stability, which allows for accurate and reproducible results. 2-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)ethanol also has low toxicity and is well tolerated in animal studies. However, one of the limitations of 2-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)ethanol is its limited solubility, which can make it challenging to administer in some experimental settings.

Future Directions

There are several future directions for research on 2-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)ethanol. One potential avenue is to investigate its potential therapeutic applications in other disease conditions, such as schizophrenia and bipolar disorder. Another area of research could be to explore the potential use of 2-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)ethanol in combination with other drugs for enhanced therapeutic effects. Further studies are also needed to fully understand the mechanism of action of 2-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)ethanol and its potential long-term effects.

Synthesis Methods

2-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)ethanol can be synthesized using a multi-step reaction process, starting from commercially available starting materials. The synthesis involves the use of piperazine, 2-chlorobenzyl chloride, and 1H-1,2,3-triazole-4-carboxylic acid, which undergo several chemical transformations to yield the final product. The synthesis process has been optimized to achieve high yields and purity of 2-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)ethanol.

Scientific Research Applications

2-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)ethanol has been extensively studied for its potential therapeutic applications in various disease conditions. It has shown promising results in preclinical studies as an antipsychotic, antidepressant, and anxiolytic agent. 2-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)ethanol has also been investigated for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

[1-[(2-chlorophenyl)methyl]triazol-4-yl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN5O2/c17-14-4-2-1-3-13(14)11-22-12-15(18-19-22)16(24)21-7-5-20(6-8-21)9-10-23/h1-4,12,23H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHDAOIKTZSXQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(=O)C2=CN(N=N2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)ethanol

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